Benzenesulfonamide, 2-cyano-N-(1-methylethyl)-
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Overview
Description
2-cyano-N-isopropylbenzenesulfonamide is an organic compound with the molecular formula C10H12N2O2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a cyano group (-CN) and an isopropyl group attached to a benzenesulfonamide moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-isopropylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with isopropylamine to form N-isopropylbenzenesulfonamide. This intermediate is then reacted with a cyanating agent, such as cyanogen bromide or tosyl cyanide, to introduce the cyano group. The reaction conditions often involve the use of a base, such as triethylamine, and an organic solvent, like dichloromethane, under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of 2-cyano-N-isopropylbenzenesulfonamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and to handle large volumes of reactants and products efficiently .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide or carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Sodium cyanide, potassium cyanide, or other nucleophiles in the presence of a suitable solvent.
Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or other reducing agents in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Various substituted benzenesulfonamides.
Hydrolysis: Amides or carboxylic acids.
Reduction: Primary amines.
Scientific Research Applications
2-cyano-N-isopropylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-isopropylbenzenesulfonamide is primarily based on its ability to act as an electrophilic cyanating agent. The cyano group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecular structures. The sulfonamide moiety can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: This compound also features a cyano group and is used in the synthesis of heterocyclic compounds with potential biological activity.
N-cyano sulfonamides: These compounds are widely used as electrophilic cyanating agents in organic synthesis.
Uniqueness
2-cyano-N-isopropylbenzenesulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in both academic and industrial research .
Properties
CAS No. |
69360-13-0 |
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Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
2-cyano-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H12N2O2S/c1-8(2)12-15(13,14)10-6-4-3-5-9(10)7-11/h3-6,8,12H,1-2H3 |
InChI Key |
PKCZZUWYSYVNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1C#N |
Origin of Product |
United States |
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